molecular formula C12H10N6O3S B10995568 Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B10995568
M. Wt: 318.31 g/mol
InChI Key: ANNGVCBDPGLZIA-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate (Molecular formula: C₁₂H₁₀N₆O₃S; Molecular weight: 318.31 g/mol) is a heterocyclic compound featuring a thiazole core substituted with a methyl carboxylate group at position 4 and a tetrazolo[1,5-a]pyridine carbonyl amino moiety at position 2 . This structure combines a rigid thiazole ring with a fused tetrazole-pyridine system, which may confer unique electronic and steric properties. The compound is cataloged under ID Y043-3780 and is available in milligram quantities for research purposes .

Properties

Molecular Formula

C12H10N6O3S

Molecular Weight

318.31 g/mol

IUPAC Name

methyl 5-methyl-2-(tetrazolo[1,5-a]pyridine-6-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H10N6O3S/c1-6-9(11(20)21-2)13-12(22-6)14-10(19)7-3-4-8-15-16-17-18(8)5-7/h3-5H,1-2H3,(H,13,14,19)

InChI Key

ANNGVCBDPGLZIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CN3C(=NN=N3)C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common method involves the condensation of aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate. This reaction proceeds through a simple, mild, and efficient procedure utilizing catalysts such as tetrabromobenzene-1,3-disulfonamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole/Thiazolidinone Core

Compound Y043-3783
  • Structure: Methyl 5-methyl-2-{[1-(propan-2-yl)-1H-indole-4-carbonyl]amino}-1,3-thiazole-4-carboxylate (C₁₈H₁₉N₃O₃S; MW: 357.43 g/mol) .
  • Comparison : Replacing the tetrazolo-pyridine group with a propan-2-yl indole substituent increases molecular weight by ~39 g/mol, likely enhancing lipophilicity. The indole’s aromatic system may improve π-π stacking interactions in biological targets, whereas the tetrazolo-pyridine’s electron-deficient nature could favor hydrogen bonding or charge-transfer interactions.
Thiazolidinone Derivatives from
  • Examples: 3-(2,3-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one (C₁₉H₁₂Cl₂N₆OS; MW: 455.32 g/mol) .
  • Comparison: The thiazolidinone ring (a saturated thiazole derivative) introduces conformational flexibility absent in the target compound’s rigid thiazole core. Analgesic activity reported for these derivatives suggests that the tetrazolo-quinoline moiety may interact with pain-related targets (e.g., opioid receptors), but the thiazolidinone’s reduced planarity might alter binding kinetics compared to the thiazole-based target compound.

Functional Group Modifications

Amide vs. Ester Linkages
  • Example from : N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide hydrochloride (C₂₀H₂₃ClN₂O₂; MW: 358.87 g/mol) .
  • The chlorophenyl substituent may enhance affinity for hydrophobic pockets in targets, whereas the target’s methyl carboxylate could improve metabolic stability by resisting hydrolysis compared to esters.
Ester Variations from
  • Example: Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate (C₁₅H₁₈N₂O₂S; MW: 290.38 g/mol) .
  • Comparison: The ethyl ester here (vs. methyl in the target) increases lipophilicity (logP ~1.5 vs. The phenylethylamino group introduces a bulky substituent, which may sterically hinder target binding compared to the tetrazolo-pyridine’s compact structure.

Heterocyclic Core Modifications

Pyrazole-Thiadiazine Hybrid ()
  • Example : 3-(4-Methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H-[1,3,4]-thiadiazin-2-yl)-amide (C₂₄H₂₂N₆O₂S; MW: 466.54 g/mol) .
  • Comparison : The thiadiazine ring introduces sulfur and nitrogen atoms in a six-membered ring, creating distinct electronic environments. The pyrazole-thiadiazine system’s larger surface area may facilitate multi-target interactions, whereas the target compound’s thiazole-tetrazolo-pyridine system offers a smaller, more focused pharmacophore.

Biological Activity

Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound belongs to a class of heterocyclic compounds that incorporate thiazole and tetrazole moieties. The structural formula can be represented as follows:

C12H13N7O2S\text{C}_{12}\text{H}_{13}\text{N}_{7}\text{O}_{2}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, tetrazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines.

Case Study: Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of tetrazolo derivatives, compounds similar to this compound exhibited significant anticancer activity against human colon and lung cancer cell lines. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cancer cell proliferation .

The mechanisms underlying the anticancer activity of this class of compounds are multifaceted:

  • Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : Some derivatives cause G2/M phase arrest, leading to reduced cell division.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress in cancer cells, promoting cell death.

Pharmacological Profile

The pharmacological properties of this compound are influenced by its chemical structure:

  • Solubility : The presence of polar functional groups enhances solubility in biological fluids.
  • Bioavailability : Studies indicate good oral bioavailability and favorable pharmacokinetic profiles for similar compounds .

Data Tables

Activity IC50 (µM) Cell Line
Anticancer0.06NCI-H522 (lung cancer)
Anticancer0.10HT29 (colon cancer)
Anticancer2.5MCF7 (breast cancer)

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